molecular formula C15H12N2O2S B2502935 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide CAS No. 1251628-63-3

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide

Cat. No.: B2502935
CAS No.: 1251628-63-3
M. Wt: 284.33
InChI Key: MDPQCONRYKVEFO-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline moiety fused with a thiophene ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline and thiophene compounds .

Scientific Research Applications

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent. It is also being investigated for its neuroprotective properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety fused with a thiophene ring, which is known to contribute to its biological properties. The general structure can be represented as follows:

N 4 methyl 2 oxo 1 2 dihydroquinolin 7 yl thiophene 3 carboxamide\text{N 4 methyl 2 oxo 1 2 dihydroquinolin 7 yl thiophene 3 carboxamide}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Mechanism of Action : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition can lead to cell death in susceptible bacteria.
Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaLow

Anticancer Activity

The quinoline derivatives have been extensively studied for their anticancer properties. The specific compound shows promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
  • Apoptosis Induction : Triggers programmed cell death pathways in various cancer cell lines.

A comparative study showed that the compound exhibited IC50 values in the micromolar range against several cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)20

Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a novel antibiotic agent.

Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of quinoline derivatives, this compound was shown to enhance the effectiveness of existing chemotherapeutic agents by reducing drug resistance in cancer cells. This study highlighted its role as a multidrug resistance (MDR) reverser.

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-9-6-14(18)17-13-7-11(2-3-12(9)13)16-15(19)10-4-5-20-8-10/h2-8H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPQCONRYKVEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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